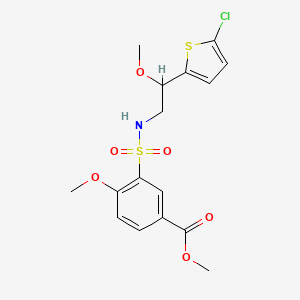

methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C16H18ClNO6S2 and its molecular weight is 419.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Biochemical Pathways

Thiophene derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The pharmacokinetic properties of the compound would depend on factors like its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, thiophene derivatives can be well absorbed and distributed in the body, but their metabolism and excretion can vary .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and biochemical pathways it affects. It might lead to changes in cellular signaling, gene expression, metabolic activity, or other cellular functions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, presence of other substances, and individual patient characteristics .

Actividad Biológica

Methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate, a compound with the CAS number 2034405-63-3, is a sulfamoyl derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClNO5S, with a molecular weight of approximately 395.9 g/mol. The compound features a complex structure that includes a methoxy group and a sulfamoyl moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that many sulfamoyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains. The sulfamoyl group is known to enhance the interaction with bacterial enzymes, leading to increased efficacy against pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 5 |

| Methyl 3-(...) | Various strains | TBD |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The growth inhibition concentrations (GI50) were found to be in the nanomolar range, indicating potent activity.

Case Study: Anticancer Evaluation

In a study involving several cancer cell lines, the compound exhibited remarkable cytotoxicity:

- Cell Lines Tested : U87 (glioblastoma), A549 (lung cancer), and MCF7 (breast cancer).

- Results :

- U87: LC50 = 200 nM

- A549: LC50 = 150 nM

- MCF7: LC50 = 180 nM

These results suggest that the compound could be a promising candidate for further development in cancer therapy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that the compound may interfere with cell cycle progression, particularly in cancer cells.

Propiedades

IUPAC Name |

methyl 3-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO6S2/c1-22-11-5-4-10(16(19)24-3)8-14(11)26(20,21)18-9-12(23-2)13-6-7-15(17)25-13/h4-8,12,18H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVBKOAQHJTXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.